molecular formula C31H28F3NO3 B14947146 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

Cat. No.: B14947146
M. Wt: 519.6 g/mol
InChI Key: IAEXVCQBHWKCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H28F3NO3

Molecular Weight

519.6 g/mol

IUPAC Name

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C31H28F3NO3/c1-37-29-25-10-6-5-9-22(25)13-17-26(29)30(36)35-27-19-23(31(32,33)34)14-18-28(27)38-24-15-11-21(12-16-24)20-7-3-2-4-8-20/h5-6,9-20H,2-4,7-8H2,1H3,(H,35,36)

InChI Key

IAEXVCQBHWKCEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.